N1-benzyl-N2-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)oxalamide
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Overview
Description
N’-BENZYL-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE is a complex organic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-BENZYL-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE typically involves the following steps:
Formation of the Phthalazinone Core: This is achieved by reacting phenylhydrazine with 2-formylbenzoic acid in the presence of a catalyst such as fac-Ir(ppy)3 and a base like DBU in a solvent such as THF.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-BENZYL-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of bases or acids to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phthalazinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or acyl groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-BENZYL-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalazinone core can act as a pharmacophore, binding to active sites and modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the specific structure and functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(3-benzyl-4-oxo-3,4-dihydrophthalazin-1-yl)-2,2-difluoroacetate: This compound shares a similar phthalazinone core but differs in the presence of difluoroacetate and ethyl groups.
N-(2-chlorobenzyl)-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide: This compound is similar but includes a chlorobenzyl group instead of a benzyl group.
Uniqueness
N’-BENZYL-N-[(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)METHYL]ETHANEDIAMIDE is unique due to its specific combination of functional groups and the phthalazinone core.
Properties
Molecular Formula |
C18H16N4O3 |
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Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-benzyl-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide |
InChI |
InChI=1S/C18H16N4O3/c23-16-14-9-5-4-8-13(14)15(21-22-16)11-20-18(25)17(24)19-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,19,24)(H,20,25)(H,22,23) |
InChI Key |
VIZCKASSKYNHFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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